![molecular formula C46H68N2O18 B3117348 Fmoc-PEG12-NHS ester CAS No. 2227246-92-4](/img/structure/B3117348.png)
Fmoc-PEG12-NHS ester
Overview
Description
Fmoc-PEG12-NHS ester is a PEG-based PROTAC linker . It contains an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .Molecular Structure Analysis
The molecular formula of this compound is C46H68N2O18 . Its molecular weight is 937.0 g/mol . The structure includes an Fmoc-protected amine and an NHS ester .Chemical Reactions Analysis
The NHS ester in this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 937.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 18 . It has a rotatable bond count of 44 . Its exact mass and monoisotopic mass are 936.44671332 g/mol .Scientific Research Applications
Surface Modification for Bio-Polymer Arrays
Fmoc-PEG12-NHS ester is utilized in the reversible protection of amine- and hydroxyl-terminated self-assembled monolayers (SAMs) on gold surfaces. This method aids in controlling the surface reactivity and wettability, crucial for the fabrication of DNA arrays (Frutos, Brockman, & Corn, 2000).
Development of Drug Prodrugs
This compound plays a role in the synthesis of drug prodrugs, facilitating the controlled release of active drugs. This application is significant in improving bioavailability and reducing adverse effects of drugs (Nesher et al., 2008).
Nanocarrier for Chemotherapeutic Agents
This compound is instrumental in forming nanocarriers for chemotherapeutic agents, providing high drug loading capacity, stability, and low systemic toxicity, which is key in cancer therapy (Zhang et al., 2014).
Analytical Applications in Amino Acid Analysis
In analytical chemistry, this compound derivatives are used for high-performance liquid chromatography (HPLC) analysis of amino acids, enabling accurate and efficient analysis (Näsholm, Sandberg, & Ericsson, 1987).
Application in Hydrogels
This compound is used in the development of hydrogels, particularly in controlling their stiffness, which is vital for applications in three-dimensional cell culture (Thornton et al., 2009).
Drug Delivery and Formulation
This compound is significant in formulating drug delivery systems, such as hybrid polyurethane hydrogels, enhancing drug loading and release kinetics, which is crucial in biomedical applications (Zhang et al., 2019).
PEGylated Fmoc-Amino Acid Conjugates
This compound is used in the synthesis of PEGylated Fmoc-amino acid conjugates, which serve as effective nanocarriers for drug delivery, improving the efficacy and targeting of pharmaceutical agents (Zhang, Huang, Kwon, & Li, 2015).
Bioactive Hydrogels
In the creation of bioactive hydrogels, this compound is used to enhance cell interactions and control bioactivity, important for regenerative medicine and tissue engineering (Browning et al., 2013).
Mechanism of Action
Target of Action
Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound’s interaction with its targets leads to the degradation of the target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . Additionally, the compound’s NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKUPHFWWTZASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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